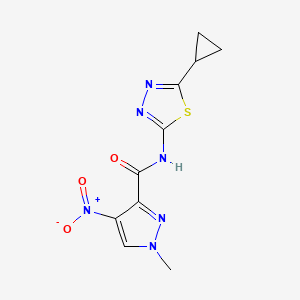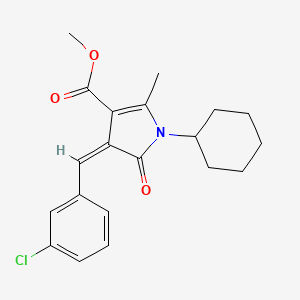![molecular formula C13H11BrN2O2 B4742000 1-[4-(allyloxy)benzoyl]-4-bromo-1H-pyrazole](/img/structure/B4742000.png)
1-[4-(allyloxy)benzoyl]-4-bromo-1H-pyrazole
Overview
Description
1-[4-(allyloxy)benzoyl]-4-bromo-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ABPP and is a pyrazole-based inhibitor that can selectively target enzymes in vivo. The unique structure of ABPP makes it a promising tool for studying enzyme activity and identifying potential drug targets.
Mechanism of Action
ABPP works by irreversibly binding to the active site of the targeted enzyme, thereby inhibiting its activity. The unique structure of ABPP allows it to selectively target enzymes that have a specific amino acid residue in their active site. This residue, known as a nucleophile, reacts with the reactive group of ABPP, leading to irreversible inhibition of the enzyme.
Biochemical and Physiological Effects:
ABPP has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme targeted. For example, ABPP has been used to study the role of proteases in cancer progression and inflammation. By inhibiting specific proteases, researchers can gain insight into their role in these processes and identify potential therapeutic targets. ABPP has also been used to study the role of kinases in cell signaling and disease, as well as the role of phosphatases in regulating cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of ABPP is its ability to selectively target enzymes in vivo. This allows researchers to study enzyme activity in a more physiologically relevant context, which can provide valuable insights into their biological function. Additionally, ABPP is a powerful tool for identifying potential drug targets, as it allows researchers to selectively inhibit specific enzymes and study their effects on cellular processes.
However, there are also limitations to the use of ABPP in lab experiments. One major limitation is the difficulty of synthesizing ABPP, which requires specialized equipment and expertise. Additionally, ABPP may not be suitable for studying all enzymes, as it relies on the presence of a specific nucleophile in the enzyme's active site.
Future Directions
There are many potential future directions for research involving ABPP. One area of focus is the development of new ABPP analogs that can selectively target different classes of enzymes. Additionally, researchers are exploring the use of ABPP in drug discovery, with the goal of identifying new therapeutic targets and developing more effective treatments for a range of diseases. Finally, ABPP has potential applications in personalized medicine, as it allows for the identification of specific enzymes that may be dysregulated in individual patients.
Scientific Research Applications
ABPP has been widely used in scientific research to study enzyme activity and identify potential drug targets. The unique structure of ABPP allows it to selectively target enzymes in vivo, making it a valuable tool for drug discovery. ABPP has been used to study a variety of enzymes, including proteases, kinases, and phosphatases. By selectively inhibiting these enzymes, researchers can gain insight into their biological function and potential therapeutic applications.
properties
IUPAC Name |
(4-bromopyrazol-1-yl)-(4-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-2-7-18-12-5-3-10(4-6-12)13(17)16-9-11(14)8-15-16/h2-6,8-9H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLNMWQPACCVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4741917.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4741931.png)
![3-[(2-chloro-4-fluorophenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4741939.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-butylphenyl)benzamide](/img/structure/B4741947.png)
![3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4741953.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4741965.png)
![6-(1-adamantyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4741966.png)
![N-[({2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2-methoxybenzamide](/img/structure/B4741978.png)


![N-[4-(aminosulfonyl)phenyl]-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4741987.png)
![3-[(4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4741994.png)
